Arsenic-72
Description
Properties
CAS No. |
15755-33-6 |
|---|---|
Molecular Formula |
As |
Molecular Weight |
71.92675 g/mol |
IUPAC Name |
arsenic-72 |
InChI |
InChI=1S/As/i1-3 |
InChI Key |
RQNWIZPPADIBDY-OIOBTWANSA-N |
SMILES |
[As] |
Isomeric SMILES |
[72As] |
Canonical SMILES |
[As] |
Synonyms |
72As radioisotope Arsenic-72 As-72 radioisotope |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Arsenic Isotopes
Arsenic-72 vs. Arsenic-77
Key Findings :
- Theranostic Pair: ⁷²As and ⁷⁷As form a matched pair for PET imaging and targeted radiotherapy, leveraging their complementary decay modes and half-lives .
- Production Challenges : ⁷²As benefits from generator-based production, while ⁷⁷As requires neutron irradiation of germanium targets, complicating its availability .
This compound vs. Arsenic-74
| Property | This compound (⁷²As) | Arsenic-74 (⁷⁴As) |
|---|---|---|
| Half-life | 26.0 hours | 17.8 days |
| Decay Mode | β⁺ | β⁻, γ |
| Application | Short-term imaging | Long-term biodistribution studies |
Comparison with Functionally Similar Radiometals
This compound vs. Gallium-68 (⁶⁸Ga)
| Property | This compound (⁷²As) | Gallium-68 (⁶⁸Ga) |
|---|---|---|
| Half-life | 26.0 hours | 68 minutes |
| Production | ⁷²Se generator | ⁶⁸Ge generator |
| Imaging Window | Extended (~2 days) | Short (~1 hour) |
| Chelation Chemistry | Complex (redox-sensitive) | Stable (DOTA-based) |
Key Findings :
- ⁷²As’s longer half-life allows delayed imaging and centralized production, whereas ⁶⁸Ga requires on-site synthesis .
- Gallium’s simpler chemistry enables widespread use, while arsenic’s redox sensitivity demands advanced labeling strategies .
This compound vs. Technetium-99m (⁹⁹mTc)
| Property | This compound (⁷²As) | Technetium-99m (⁹⁹mTc) |
|---|---|---|
| Half-life | 26.0 hours | 6 hours |
| Decay Mode | β⁺ | γ (SPECT imaging) |
| Production | Generator-based | ⁹⁹Mo/⁹⁹mTc generator |
| Clinical Use | Emerging | Well-established |
Challenges and Advancements in this compound Utilization
- Separation Complexity : Isolating ⁷²As from ⁷²Se requires hazardous reagents (e.g., HF) and inert atmospheres, unlike ⁹⁹mTc’s straightforward elution .
- Labeling Innovations: Novel chelators (e.g., dithiol-based ligands) improve ⁷²As stability in radiopharmaceuticals, addressing historical limitations .
- Scalability : Current ⁷²Se/⁷²As generators yield μCi–mCi activities; scaling to clinical doses (10+ mCi) remains under development .
Q & A
Q. What evidence gaps exist in toxicity profiles of As-72 for clinical translation?
- Methodological Answer : Current gaps include long-term biodistribution in non-tumor tissues and dose-dependent hematological effects. Preclinical studies should adopt OECD guidelines for repeated-dose toxicity, integrating histopathology (e.g., kidney/liver sections) and genotoxicity assays (e.g., comet assay). Comparative analyses with stable arsenic species (e.g., As<sup>III</sup>) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
